molecular formula C13H16N2O B2899393 N-(5,6,7,8-Tetrahydroquinolin-4-ylmethyl)prop-2-enamide CAS No. 2411275-49-3

N-(5,6,7,8-Tetrahydroquinolin-4-ylmethyl)prop-2-enamide

Cat. No.: B2899393
CAS No.: 2411275-49-3
M. Wt: 216.284
InChI Key: GYPDRJNKOQMOMF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline is a type of quinoline, which is a heterocyclic aromatic organic compound . Prop-2-enamide, also known as acrylamide, is an organic compound with the chemical formula CH2=CHC(O)NH2 .


Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinolines has been studied. One method involves the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-l,2-pyran with acetal and ethyl orthoformate .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydroquinoline consists of a benzene ring fused to a piperidine ring . Prop-2-enamide, on the other hand, contains a vinyl group attached to an amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydroquinoline have been evaluated and include data on boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, heat capacity, and enthalpy of formation .

Safety and Hazards

While specific safety and hazard information for “N-(5,6,7,8-Tetrahydroquinolin-4-ylmethyl)prop-2-enamide” is not available, it’s worth noting that acrylamide is considered toxic if swallowed, harmful in contact with skin or if inhaled, and may cause genetic defects and cancer .

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-13(16)15-9-10-7-8-14-12-6-4-3-5-11(10)12/h2,7-8H,1,3-6,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPDRJNKOQMOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C2CCCCC2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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